Cas no 1443340-49-5 (1-(3-chloro-4-pentoxyphenyl)ethanol)

1-(3-chloro-4-pentoxyphenyl)ethanol 化学的及び物理的性質
名前と識別子
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- 1-(3-chloro-4-pentoxyphenyl)ethanol
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- MDL: MFCD22372871
- インチ: 1S/C13H19ClO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9-10,15H,3-5,8H2,1-2H3
- InChIKey: FRGPYRMMHZNXLS-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])O[H]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 6
1-(3-chloro-4-pentoxyphenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB427161-5 g |
1-(3-Chloro-4-n-pentoxyphenyl)ethanol |
1443340-49-5 | 5g |
€1373.40 | 2023-04-23 | ||
abcr | AB427161-1 g |
1-(3-Chloro-4-n-pentoxyphenyl)ethanol |
1443340-49-5 | 1g |
€610.80 | 2023-04-23 | ||
Crysdot LLC | CD12142380-1g |
1-(3-Chloro-4-(pentyloxy)phenyl)ethanol |
1443340-49-5 | 97% | 1g |
$437 | 2024-07-23 | |
abcr | AB427161-5g |
1-(3-Chloro-4-n-pentoxyphenyl)ethanol |
1443340-49-5 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB427161-1g |
1-(3-Chloro-4-n-pentoxyphenyl)ethanol; . |
1443340-49-5 | 1g |
€1621.70 | 2025-02-27 | ||
Ambeed | A812451-1g |
1-(3-Chloro-4-(pentyloxy)phenyl)ethanol |
1443340-49-5 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12142380-5g |
1-(3-Chloro-4-(pentyloxy)phenyl)ethanol |
1443340-49-5 | 97% | 5g |
$1177 | 2024-07-23 |
1-(3-chloro-4-pentoxyphenyl)ethanol 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
1-(3-chloro-4-pentoxyphenyl)ethanolに関する追加情報
1-(3-Chloro-4-Pentoxyphenyl)Ethanol: A Comprehensive Overview
1-(3-Chloro-4-Pentoxyphenyl)ethanol, also known by its CAS number 1443340-49-5, is a versatile organic compound with significant applications in various industries. This compound is a derivative of phenol, featuring a chloro group at the 3-position and a pentoxy group at the 4-position on the phenyl ring, with an ethanol substituent attached to the phenyl group. Its unique structure endows it with distinctive chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular formula of 1-(3-chloro-4-pentoxyphenyl)ethanol is C₁₃H₁₉ClO₂, and its molecular weight is approximately 256.7 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 55°C and a boiling point of approximately 200°C under standard pressure. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as ethanol, methanol, and dichloromethane.
The synthesis of 1-(3-chloro-4-pentoxyphenyl)ethanol typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction of 3-chloro-4-pentoxylaniline with an appropriate alcohol derivative in the presence of a catalyst. Recent advancements in catalytic systems have significantly improved the yield and purity of this compound, making it more accessible for industrial applications.
In terms of applications, 1-(3-chloro-4-pentoxyphenyl)ethanol serves as an intermediate in the production of various bioactive compounds. For instance, it is used in the synthesis of antifungal agents, where its hydroxyl group plays a crucial role in forming hydrogen bonds with target enzymes. Additionally, this compound is employed in the formulation of high-performance polymers, where its pentoxy group enhances the thermal stability and mechanical properties of the resulting materials.
Recent studies have highlighted the potential of 1-(3-chloro-4-pentoxyphenyl)ethanol as a precursor for developing novel drug delivery systems. Researchers have demonstrated that its hydrophilic nature can be exploited to create nanoparticles with enhanced drug loading capacity and controlled release profiles. Furthermore, its ability to form stable emulsions has made it a promising candidate for use in cosmetic formulations.
The environmental impact of 1-(3-chloro-4-pentoxyphenyl)ethanol has also been a topic of interest among scientists. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, making it less persistent in aquatic environments compared to other chlorinated aromatic compounds. However, its potential toxicity to aquatic organisms necessitates careful handling during industrial processes.
In conclusion, 1-(3-chloro-4-pentoxyphenyl)ethanol, with its unique chemical properties and diverse applications, remains a critical compound in modern chemistry. Ongoing research continues to uncover new avenues for its utilization, particularly in the fields of pharmaceuticals and materials science. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in shaping future innovations.
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